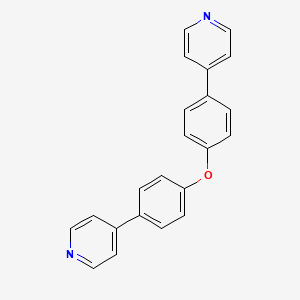
4,4'-(Oxybis(4,1-phenylene))dipyridine
Overview
Description
4,4’-(Oxybis(4,1-phenylene))dipyridine is an organic compound with the molecular formula C({22})H({16})N(_{2})O It is characterized by the presence of two pyridine rings connected through an oxybis(phenylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Oxybis(4,1-phenylene))dipyridine typically involves the reaction of 4-bromopyridine with 4,4’-oxybis(benzeneboronic acid) under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(Oxybis(4,1-phenylene))dipyridine may involve similar coupling reactions but optimized for larger batches. This includes the use of continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Oxybis(4,1-phenylene))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the pyridine rings to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-(Oxybis(4,1-phenylene))dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential in drug design and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural rigidity and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-(Oxybis(4,1-phenylene))dipyridine in various applications depends on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological targets or serve as catalysts in chemical reactions. The oxybis(phenylene) linkage provides a rigid framework that enhances the stability and functionality of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the oxybis(phenylene) linkage.
2,2’-Bipyridine: Another bipyridine derivative with different coordination properties.
1,10-Phenanthroline: A heterocyclic compound with similar coordination chemistry but a different structural framework.
Uniqueness
4,4’-(Oxybis(4,1-phenylene))dipyridine is unique due to its oxybis(phenylene) linkage, which imparts distinct electronic and steric properties. This makes it particularly useful in the formation of stable metal-organic frameworks and coordination polymers, distinguishing it from other bipyridine derivatives.
Properties
IUPAC Name |
4-[4-(4-pyridin-4-ylphenoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAUMGYIJNUMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)OC3=CC=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)
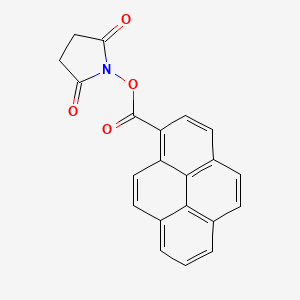
![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
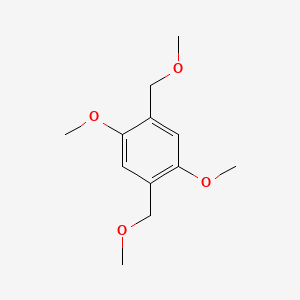
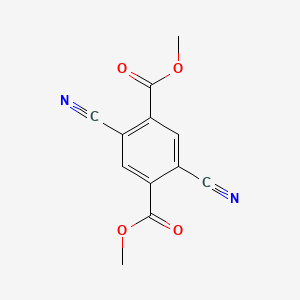


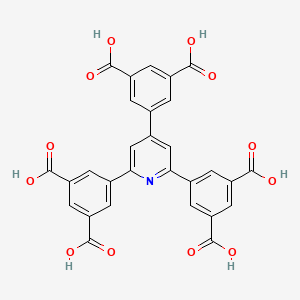
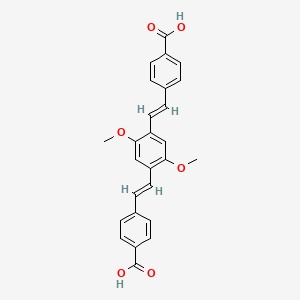
![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
